1-(2-Chloroethyl)azepane hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azepane derivatives involves complex chemical reactions. For instance, the synthesis of dibenzo [b, f] cycloprop [d] azepine derivatives introduces a cyclopropane ring through a dichloromethylene transfer reaction, showcasing the intricate methods used to synthesize azepane-related compounds (Kawashima et al., 1978). Additionally, the synthesis of copper (II) complexes based on N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane provides insight into the creation of azepane-based complexes with unique structural and dielectric properties (Liao et al., 2013).
Molecular Structure Analysis
The molecular structure of azepane derivatives has been explored through various studies. The crystal structure determination of certain azepane derivatives reveals intricate details about their molecular configuration and the impact of different substituents on their overall structure (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
Azepane derivatives undergo a variety of chemical reactions, leading to the formation of novel compounds with distinct properties. For example, the cyclization of 1-(carbamoyl)dichloromethyl radicals upon activated alkenes showcases the reactivity of azepane-based radicals in forming new cyclic structures (Quirante et al., 1997).
Physical Properties Analysis
The physical properties of azepane derivatives, such as their dielectric constants, are influenced by their molecular structure and the presence of specific functional groups. The study on copper (II) complexes of N-chloromethyl-1, 4-diazabicyclo[2.2.2]octane highlights how structural variations can affect the dielectric properties of these compounds (Liao et al., 2013).
Chemical Properties Analysis
The chemical behavior of azepane derivatives, such as their susceptibility to oxidation and their conductivity upon doping, demonstrates their potential in material science and chemical synthesis. The photopolymerization of phenyl azides to form poly-1,2-azepines, which become electrically conductive upon doping, exemplifies the unique chemical properties of these compounds (Meijer et al., 1988).
Scientific Research Applications
Combinatorial Chemistry : Enantiopure C2-symmetric azepanes, such as 1-(2-Chloroethyl)azepane hydrochloride, are used as scaffolds for synthesizing peptidomimetics in combinatorial chemistry. This application is significant in creating diverse chemical libraries for drug development (Gauzy et al., 1999).
Pharmaceuticals and Biotechnology : Novel polyhydroxylated azepanes synthesized from d-mannose have potential applications in pharmaceuticals and biotechnology. These compounds are vital for developing new therapeutic agents (Estévez et al., 2010).
Drug Discovery : Azepane-based compounds are essential in discovering less toxic, low-cost, and highly active therapeutic agents for various diseases. Over 20 FDA-approved drugs already utilize these compounds (Zha et al., 2019).
Synthesis of Novel Compounds : The study of azepane derivatives leads to the synthesis of unique chemical structures like chiral bridged morpholines and others, useful in various chemical reactions (Poitout et al., 1996).
Glycosidase Inhibitors : Azepane derivatives have been developed as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. These inhibitors are synthesized from natural sugars like d-(+)-glucurono-γ-lactone (Kalamkar et al., 2010).
Chemical Warfare Agent Detection : NMR spectroscopy, which can identify trace amounts of chemical warfare agents, has been used to detect compounds related to azepanes in various samples. This highlights the role of azepanes in environmental and defense-related research (Mesilaakso & Tolppa, 1996).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H301 - H412, which mean it’s toxic if swallowed and harmful to aquatic life with long-lasting effects . The precautionary statements are P264 - P270 - P273 - P301 + P310 - P405 - P501, which provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
1-(2-chloroethyl)azepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDSOUPBYJIPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949357 | |
Record name | 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)azepane hydrochloride | |
CAS RN |
26487-67-2 | |
Record name | 1H-Azepine, 1-(2-chloroethyl)hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26487-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 26487-67-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chloroethyl)azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroethyl)perhydroazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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